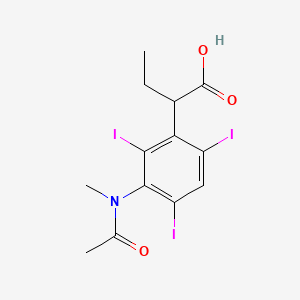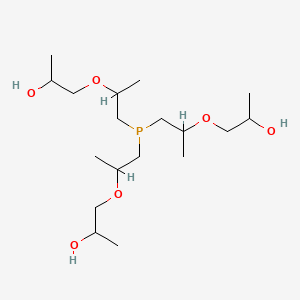![molecular formula C13H30NOP B14697036 N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine CAS No. 25409-81-8](/img/structure/B14697036.png)
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine is an organic compound with the molecular formula C12H28NO2P. It is a phosphoramidite, a class of compounds known for their applications in organic synthesis and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine typically involves the reaction of dibutylphosphine oxide with N-ethyl-N-methylethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidites.
Aplicaciones Científicas De Investigación
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl N,N-diethylphosphoramidite
- N-methyl-N-phenylphosphoramidite
- N,N-dimethylphosphoramidite
Uniqueness
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
25409-81-8 |
|---|---|
Fórmula molecular |
C13H30NOP |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
N-(dibutylphosphorylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C13H30NOP/c1-5-9-11-16(15,12-10-6-2)13-14(7-3)8-4/h5-13H2,1-4H3 |
Clave InChI |
JTYFISYRICYJFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)


![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)


![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



